molecular formula C12H16N2O2 B12860245 1-Methylpyrrolidin-3-yl 4-aminobenzoate

1-Methylpyrrolidin-3-yl 4-aminobenzoate

Cat. No.: B12860245
M. Wt: 220.27 g/mol
InChI Key: BRJWTEUQVHVISE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Methylpyrrolidin-3-yl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 1-methylpyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methylpyrrolidin-3-yl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Methylpyrrolidin-3-yl 4-aminobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidin-3-yl 4-aminobenzoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) 4-aminobenzoate

InChI

InChI=1S/C12H16N2O2/c1-14-7-6-11(8-14)16-12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8,13H2,1H3

InChI Key

BRJWTEUQVHVISE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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